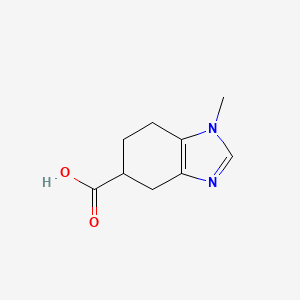
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid
説明
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H12N2O2. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.2 g/mol |
IUPAC名 |
1-methyl-4,5,6,7-tetrahydrobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h5-6H,2-4H2,1H3,(H,12,13) |
InChIキー |
JUDQSGUUCROTSW-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1CCC(C2)C(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and oxidation steps. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Benzimidazole: The parent compound with a similar structure but without the methyl and carboxylic acid groups.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups and properties.
Uniqueness: 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


